molecular formula C16H17NO5S2 B15033696 Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B15033696
M. Wt: 367.4 g/mol
InChI Key: HDUZFQLJCUEMDS-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is an organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with thien-2-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Uniqueness

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of the thien-2-ylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

diethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO5S2/c1-4-21-15(19)11-9(3)12(16(20)22-5-2)24-14(11)17-13(18)10-7-6-8-23-10/h6-8H,4-5H2,1-3H3,(H,17,18)

InChI Key

HDUZFQLJCUEMDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CS2

Origin of Product

United States

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